REACTION_CXSMILES
|
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([NH:13][C:14]([CH3:18])([CH3:17])[CH2:15][OH:16])=O)=[CH:8][CH:9]=2)[CH2:4][O:3]1>S(Cl)(Cl)=O>[CH3:17][C:14]1([CH3:18])[CH2:15][O:16][C:11]([C:7]2[CH:6]=[C:5]3[C:10](=[CH:9][CH:8]=2)[C:2](=[O:1])[O:3][CH2:4]3)=[N:13]1
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
O=C1OCC2=CC(=CC=C12)C(=O)NC(CO)(C)C
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Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
STIRRING
|
Details
|
the reaction is stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
It is then cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
tetrahydrofuran (860 mL) is added dropwise
|
Type
|
CUSTOM
|
Details
|
the temperature below +8° C
|
Type
|
STIRRING
|
Details
|
under stirring for 2 hours at 5° C.
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the crystals washed with tetrahydrofuran (150 mL)
|
Type
|
DISSOLUTION
|
Details
|
The wet solid is dissolved in deionized water (400 mL)
|
Type
|
ADDITION
|
Details
|
the pH is adjusted to 9.1 by the addition of 25% aqueous ammonia
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
washed with deionized water
|
Type
|
CUSTOM
|
Details
|
dried for 14 hours at 50° C. under reduced pressure
|
Duration
|
14 h
|
Name
|
|
Type
|
|
Smiles
|
CC1(N=C(OC1)C=1C=C2COC(C2=CC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |